molecular formula C8H12N4O3 B8559832 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxamide CAS No. 89239-75-8

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B8559832
CAS No.: 89239-75-8
M. Wt: 212.21 g/mol
InChI Key: QYNNDXVLIVEGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C8H12N4O3 and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89239-75-8

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

5-methyl-4-nitro-2-propylpyrazole-3-carboxamide

InChI

InChI=1S/C8H12N4O3/c1-3-4-11-7(8(9)13)6(12(14)15)5(2)10-11/h3-4H2,1-2H3,(H2,9,13)

InChI Key

QYNNDXVLIVEGSC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 46 g (0.2 mol) of 3-methyl-4-nitro-1-n-propyl-pyrazole-5-carbonyl chloride [J. Med. Chem., 16 1346 (1973)] in 50 ml of acetone is added slowly to 250 ml of cold (5° C.) concentrated ammonium hydroxide. The mixture is filtered to give 33 g (79%) of 3-methyl-4-nitro-1-n-propylpyrazole-5-carboxamide, mp 136°-138° C. The amide (33 g, 0.15 mol) is stirred under reflux in 100 ml of phosphorus oxychloride for 2.5 hours and evaporated in vacuo. The residue is stirred in 250 ml of ice water to give, after filtering, 25.5 g (86%) of 5-cyano-3-methyl-4-nitro-1-n-propylpyrazole. This nitropyrazole (25 g, 0.013 mol) is dissolved in 350 ml of glacial acetic acid and treated at 95° C. portionwise with 12 g iron filings and 20 ml of water. After stirring under reflux three hours the mixture is filtered and the filtrate is concentrated in vacuo. The concentrate is extracted with methylene dichloride and the organic extract is treated with 20 ml of acetic anhydride and refluxed for two hours. The cooled mixure is stirred with saturated aqueous NaHCO3 solution, the organic layer is dried (MgSO4), and evaporated in vacuo to give 16.5 g of N-(5-cyano-3-methyl-1-n-propylpyrazol-4-yl)acetamide, mp 129°-131° C.
Name
3-methyl-4-nitro-1-n-propyl-pyrazole-5-carbonyl chloride
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.